1-(Difluoromethyl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(Difluoromethyl)-1H-indole-3-carbaldehyde is a chemical compound that features an indole core substituted with a difluoromethyl group and an aldehyde functional group
Preparation Methods
One common method includes the use of difluoromethylation reagents such as ClCF₂H, which reacts with the indole substrate under specific conditions . Another approach involves the use of metal-based catalysts to facilitate the transfer of the CF₂H group to the indole ring . Industrial production methods often employ these synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Cross-Coupling: The compound can undergo cross-coupling reactions with various partners, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include metal catalysts, radical initiators, and specific solvents to control the reaction environment. Major products formed from these reactions include difluoromethylated derivatives and various functionalized indole compounds.
Scientific Research Applications
1-(Difluoromethyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-1H-indole-3-carbaldehyde exerts its effects often involves interactions with specific molecular targets. For example, the difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes or receptors . The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins, modulating their activity . These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(Difluoromethyl)-1H-indole-3-carbaldehyde can be compared with other difluoromethylated indole derivatives, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Used in agrochemicals for its biological activity.
Difluoromethylated aromatic compounds: Often used in pharmaceuticals for their enhanced metabolic stability and bioavailability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(Difluoromethyl)-1H-indole-3-carbaldehyde is a compound with a unique structure that includes a difluoromethyl group and an aldehyde functional group. Its molecular formula is C10H8F2N, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer properties.
The presence of the difluoromethyl group enhances the lipophilicity and alters the electronic properties of the compound, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals. The structural features of this compound allow for significant interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . It has been tested against various bacterial strains, showing effective inhibition. The mechanism is believed to involve disruption of essential cellular processes, possibly through enzyme inhibition or interference with metabolic pathways.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity . Studies have indicated that derivatives of this compound can inhibit key inflammatory mediators, leading to reduced inflammation in vitro and in vivo models. For instance, compounds derived from this structure showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Anticancer Potential
The anticancer potential of this compound is particularly noteworthy. Several studies have documented its ability to induce apoptosis in cancer cells and inhibit tumor growth across different cancer cell lines. The compound has shown IC50 values in the low micromolar range against various cancer types, including breast and lung cancers .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes critical for bacterial survival and cancer cell proliferation.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Biological Activity | Notable Features |
---|---|---|
1H-Indole-3-carbaldehyde | Moderate anticancer activity | Common precursor in organic synthesis |
5-Fluoroindole | Enhanced anticancer activity | Fluoro substitution increases potency |
6-Bromoindole | Antimicrobial properties | Known for its use in medicinal chemistry |
4-Difluoromethylindole | Similar reactivity | Different electronic properties |
Case Studies
Several case studies illustrate the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anti-inflammatory Effects : In a controlled experiment, derivatives showed up to 93% inhibition of edema compared to standard anti-inflammatory drugs like diclofenac at equivalent concentrations.
- Anticancer Activity : In vitro studies on MCF-7 breast cancer cells revealed an IC50 value of 4.2 µM, indicating strong potential as an anticancer agent.
Properties
IUPAC Name |
1-(difluoromethyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)13-5-7(6-14)8-3-1-2-4-9(8)13/h1-6,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXMZRFDEWARBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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